3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common method includes the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This reaction yields multifunctionalized bicyclic derivatives with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid include:
Uniqueness
What sets this compound apart is its unique bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[[(4-cyclopentyloxybenzoyl)amino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c24-19(12-7-9-16(10-8-12)28-15-3-1-2-4-15)22-23-20(25)17-13-5-6-14(11-13)18(17)21(26)27/h7-10,13-15,17-18H,1-6,11H2,(H,22,24)(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLPYWOSLSDFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=O)C3C4CCC(C4)C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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